Validated mRNA Knockdown Efficiency for Individual siRNA Duplexes in Human A549 Cells
The COX11 Human Pre-designed siRNA Set A provides a set of individual, pre-validated siRNA duplexes with quantifiable knockdown efficiencies. This is in contrast to pooled siRNA products, which often only report an average or end-point performance of the pool, or products that lack any publicly reported validation data. The vendor provides qPCR-validated knockdown data for each individual siRNA in the set, allowing researchers to select the optimal reagent based on empirical data .
| Evidence Dimension | Residual mRNA expression after 48h transfection (measured by qPCR) |
|---|---|
| Target Compound Data | 5% to 23% residual mRNA (i.e., 77% to 95% knockdown) for five distinct siRNA sequences. |
| Comparator Or Baseline | Baseline is untreated or negative control siRNA-transfected cells (100% mRNA). A comparator product, OriGene's COX11 Mouse shRNA, guarantees ≥70% knockdown for at least one of four constructs [1]. |
| Quantified Difference | The highest-performing siRNA from this set achieves 95% knockdown, which is significantly more potent than the 70% knockdown threshold guaranteed by a comparator shRNA product. |
| Conditions | Human lung adenocarcinoma A549 cell line, transfected with individual siRNAs. Knockdown assessed 48 hours post-transfection by qPCR. |
Why This Matters
Quantitative validation of individual siRNAs allows for selection of the most potent reagent, minimizing the required siRNA concentration and reducing the risk of off-target effects associated with higher doses or less specific reagents.
- [1] OriGene. Cox11 Mouse shRNA Lentiviral Particle (Locus ID 69802). View Source
